N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a pyrido[2,3-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide linker. Its structure includes a 2-fluorophenyl group and a 3-methoxyphenyl substituent, which influence its electronic and steric properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-30-15-7-4-6-14(12-15)27-21(29)16-8-5-11-24-20(16)26-22(27)31-13-19(28)25-18-10-3-2-9-17(18)23/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIMFHTVTWDRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrido[2,3-d]pyrimidin-2-yl core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Formation of the acetamide linkage: This is typically done through amide bond formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- The pyrido[2,3-d]pyrimidin core (target) offers a planar aromatic system distinct from thieno- or benzothieno-fused cores, which may alter π-stacking interactions .
- Substituents like 3-methoxyphenyl (electron-donating) vs.
Key Observations :
- Yields vary significantly (57–80%), influenced by steric hindrance and reactivity of substituents. The dichlorophenyl derivative (80%) demonstrates higher efficiency compared to benzothieno analogs (68–74%) .
Physicochemical and Analytical Data
Spectroscopic Characterization
Crystallographic Data
- Thieno[3,2-d]pyrimidin derivatives (e.g., ) crystallize in monoclinic systems (e.g., P2₁/c) with Z=8 . SHELX programs are standard for refinement, achieving R factors as low as 0.042 .
Functional Implications
- Hydrogen Bonding : The sulfanyl acetamide linker facilitates hydrogen bonding, critical for molecular recognition. Graph set analysis (e.g., Etter’s rules) may predict aggregation patterns .
- Bioactivity : While direct activity data are unavailable, trifluoromethyl () and methoxy groups (target) may enhance metabolic stability and membrane permeability, respectively .
Biological Activity
N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fluorinated phenyl group, a methoxy-substituted phenyl moiety, and a pyrido[2,3-d]pyrimidine scaffold linked via a sulfanyl group. This unique structure contributes to its biological activity.
Biological Activity Overview
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Anticancer Activity :
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that pyrido[2,3-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the fluorine atom is believed to enhance the compound's metabolic stability and potency against tumor cells . -
Enzyme Inhibition :
The compound has been evaluated for its inhibitory effects on various enzymes. In particular, docking studies suggest that the presence of halogen atoms like fluorine can enhance binding interactions with target proteins due to increased electron-withdrawing effects. This could potentially lead to improved inhibition of enzymes such as cholinesterases and cyclooxygenases . -
Antioxidant Activity :
The antioxidant potential of similar compounds has been documented, with studies demonstrating their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Screening :
A study published in 2019 screened a library of compounds including derivatives of pyrido[2,3-d]pyrimidines against multicellular tumor spheroids. This compound showed promising results with significant inhibition of tumor growth compared to control groups . -
Enzyme Interaction Studies :
In vitro studies demonstrated that the compound exhibited moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 value indicative of its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrido[2,3-d]pyrimidin-4-one core via cyclocondensation of substituted pyrimidine precursors under reflux conditions (e.g., ethanol/toluene, 80–100°C) .
- Step 2 : Sulfanyl-acetamide coupling using thiol-activating agents (e.g., DCC/DMAP) in anhydrous solvents like DMF .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) must be tailored to minimize by-products. TLC and NMR are critical for intermediate monitoring .
Q. How is the structural identity of this compound validated?
- Methodology : Use a combination of:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for C₂₄H₁₈FN₃O₃S) .
- X-ray Crystallography : For absolute configuration determination, though this requires high-purity single crystals .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- LogP Analysis : Computational tools (e.g., ChemAxon) predict lipophilicity, with the methoxyphenyl group enhancing solubility in polar aprotic solvents .
- Stability Testing : Accelerated degradation studies under varied pH (2–12) and temperature (25–60°C) to identify labile groups (e.g., sulfanyl-acetamide bond hydrolysis risks) .
Advanced Research Questions
Q. How can computational modeling predict target interactions for this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases or receptors (e.g., EGFR or PARP), leveraging the pyrido[2,3-d]pyrimidine core’s planar structure for π-π stacking .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate interactions with fluorophenyl and methoxyphenyl substituents .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing 2-fluorophenyl with 3,5-difluorophenyl) and compare IC₅₀ values in enzyme inhibition assays .
- Electron-Withdrawing Effects : Fluorine’s electronegativity may enhance target affinity by polarizing adjacent bonds, validated via Hammett plots .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 vs. MCF-7) and controls to isolate compound-specific effects .
- Metabolic Profiling : LC-MS/MS to identify metabolites that may explain divergent results (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .
Q. What experimental strategies validate its mechanism of action in cancer models?
- Methodology :
- Western Blotting : Measure downstream biomarkers (e.g., cleaved PARP for apoptosis) in treated vs. untreated cells .
- CRISPR Knockouts : Silence putative targets (e.g., EGFR) to confirm on-mechanism activity via rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
